N1-(thiophen-3-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide
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Overview
Description
N1-(thiophen-3-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound that features a thiophene ring and a trifluoroethyl group. Thiophene is a sulfur-containing heterocyclic compound known for its aromatic properties and is widely used in medicinal chemistry and material science . The trifluoroethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(thiophen-3-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the reaction of thiophen-3-ylmethylamine with 2,2,2-trifluoroethyl oxalyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is often stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and possibly continuous flow techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N1-(thiophen-3-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(thiophen-3-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of N1-(thiophen-3-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is not fully understood but is believed to involve interactions with specific molecular targets. The thiophene ring can interact with aromatic amino acids in proteins, while the trifluoroethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate various biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- N1-(thiophen-2-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- N1-(thiophen-3-ylmethyl)-N2-(2,2,2-trifluoroethyl)acetamide
- N1-(thiophen-3-ylmethyl)-N2-(2,2,2-trifluoroethyl)urea
Uniqueness
N1-(thiophen-3-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to the specific positioning of the thiophene ring and the trifluoroethyl group, which can significantly influence its reactivity and biological activity. The presence of the oxalamide group also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2S/c10-9(11,12)5-14-8(16)7(15)13-3-6-1-2-17-4-6/h1-2,4H,3,5H2,(H,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEZTSCPTUUBDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNC(=O)C(=O)NCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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